

The Toxicology Profile and Safety of 4-Allylresorcinol: A Technical Guide

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Compound of Interest

Compound Name: 4-(Prop-2-en-1-yl)benzene-1,3-diol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological and safety data for 4-allylresorcinol (also known as **4-(prop-2-en-1-yl)benzene-1,3-diol**). Due to the limited publicly available data for 4-allylresorcinol, this guide also incorporates information on the closely related compounds, resorcinol and other alkylresorcinols, to provide a broader understanding of the potential toxicological profile. All data from related compounds are clearly identified.

Executive Summary

4-Allylresorcinol is classified as a substance that is harmful if swallowed, causes skin irritation and serious eye irritation, and is very toxic to aquatic life.^[1] While specific quantitative toxicity data for 4-allylresorcinol is scarce, data from the parent compound, resorcinol, and other alkylresorcinols, provide insights into its potential toxicological properties. This guide summarizes the available data on acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, and metabolism. Detailed methodologies for key toxicological assays are also provided to aid in the design and interpretation of future studies.

Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	4-(prop-2-en-1-yl)benzene-1,3-diol	
Synonyms	4-Allyl-1,3-benzenediol, m-Allylphenol	[2]
CAS Number	52657-06-6	[1]
Molecular Formula	C ₉ H ₁₀ O ₂	[2]
Molecular Weight	150.17 g/mol	[2]

Toxicological Profile

Acute Toxicity

According to notifications to the European Chemicals Agency (ECHA), 4-allylresorcinol is classified as harmful if swallowed.[1] However, a specific oral LD50 value for 4-allylresorcinol is not publicly available. For the related compound, 4-hexylresorcinol, the median lethal dose (LD50) in rats is reported to be 750 mg/kg body weight.[3]

Table 1: Acute Oral Toxicity Data for Related Compounds

Compound	Test Species	Route	LD50	Reference
4-Hexylresorcinol	Rat	Oral	750 mg/kg bw	[3]
4-Hexylresorcinol	Guinea Pig	Oral	430 mg/kg bw	[3]

The acute oral toxicity is typically determined in rodents following the OECD Test Guideline 423 (Acute Toxic Class Method). The substance is administered orally by gavage to fasted animals. The method uses a stepwise procedure with a limited number of animals at each step. The outcome of each step determines the next step, allowing for classification of the substance into a toxicity category with a minimal number of animal deaths. Observations of effects and mortality are made for at least 14 days.

Skin Irritation and Sensitization

4-Allylresorcinol is classified as a substance that causes skin irritation.[1]

Skin Sensitization: While specific data for 4-allylresorcinol is lacking, the parent compound, resorcinol, has been identified as a skin sensitizer in the murine Local Lymph Node Assay (LLNA).[4] The EC3 value (the concentration estimated to produce a 3-fold increase in lymphocyte proliferation) for resorcinol was determined to be approximately 6%.[4] A recalculation based on historical data suggests an EC3 value of 5.5%.[4]

Table 2: Skin Sensitization Data for Resorcinol

Compound	Assay	Vehicle	EC3 Value	Result	Reference
Resorcinol	LLNA	Acetone:Olive Oil	~6%	Sensitizer	[4]
Resorcinol	LLNA	Acetone:Olive Oil	5.5%	Sensitizer	[4]

The LLNA is the standard method for assessing skin sensitization potential. The test substance is applied topically to the dorsum of the ears of mice for three consecutive days. On day five, the draining auricular lymph nodes are excised, and a single-cell suspension of lymph node cells is prepared. The proliferation of lymphocytes is measured, typically by the incorporation of a radiolabelled nucleoside (e.g., ³H-methyl thymidine) or by alternative methods. A substance is classified as a sensitizer if it induces a stimulation index (the ratio of proliferation in treated versus control groups) of three or greater.

Eye Irritation

ECHA notifications classify 4-allylresorcinol as causing serious eye irritation.[1] Specific in vivo (e.g., Draize test) or in vitro data for 4-allylresorcinol are not available.

The Draize eye irritation test involves the application of a test substance into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[5][6] The eyes are examined for ocular reactions at specific intervals after application. Scores are assigned for corneal opacity, iritis, and conjunctival redness and chemosis. The severity and reversibility of the effects are used to classify the substance's eye irritation potential.[5][6] Due to ethical considerations, in vitro alternatives are increasingly used.

Genotoxicity

There is no publicly available data on the genotoxicity of 4-allylresorcinol.

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance. [7][8] It utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix), and plated on a minimal agar medium. [9] Mutagenic substances will cause a reverse mutation, allowing the bacteria to grow and form colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. [9][10]

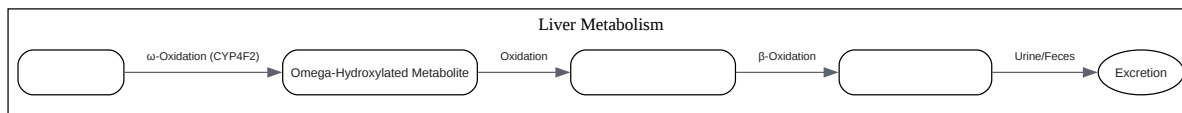
Carcinogenicity

No carcinogenicity studies for 4-allylresorcinol have been identified in the public domain. For the related compound resorcinol, the International Agency for Research on Cancer (IARC) has not classified it as to its carcinogenicity to humans (Group 3).

Carcinogenicity studies are typically long-term (e.g., two years in rodents) in vivo assays. The test substance is administered to animals for a major portion of their lifespan. The study design includes multiple dose groups and a concurrent control group. At the end of the study, a full histopathological examination is performed on all animals to identify any neoplastic lesions.

Metabolism

The metabolism of 4-allylresorcinol has not been specifically studied. However, the general metabolic pathway for alkylresorcinols has been described. [11] It is a two-phase process that occurs primarily in the liver and is similar to the oxidation of tocopherols. [11] The initial step is an ω -oxidation of the alkyl side chain, catalyzed by cytochrome P450 enzymes (specifically CYP4F2), which introduces a hydroxyl group. [11] This is followed by oxidation to a carboxylic acid and subsequent β -oxidation, which shortens the alkyl chain. [11] The main metabolites are water-soluble and are excreted in the urine and feces. [11][12]

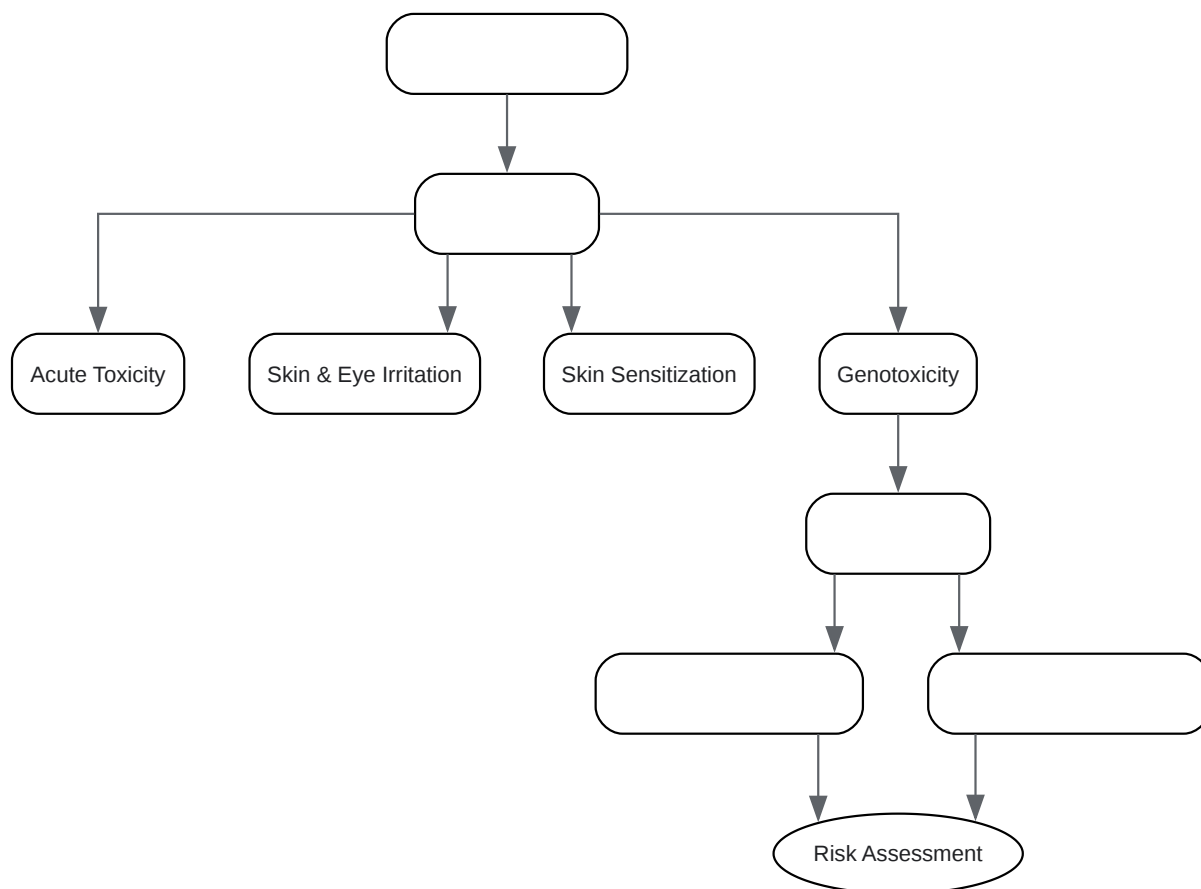


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Caption: Proposed metabolic pathway of 4-allylresorcinol.

Experimental Workflows

The assessment of a chemical's toxicological profile typically follows a structured workflow, starting with in silico and in vitro methods before proceeding to in vivo studies if necessary.



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Caption: General workflow for toxicological assessment.

Conclusion

The available data indicates that 4-allylresorcinol should be handled with care, given its classification as harmful if swallowed and as a skin and eye irritant. While a complete toxicological profile is not yet established due to the lack of specific studies on this compound, the information from related resorcinol derivatives provides a valuable preliminary assessment. Further research, including quantitative in vitro and in vivo studies on 4-allylresorcinol, is necessary to fully characterize its safety profile for drug development and other applications. Researchers and professionals should adhere to appropriate safety precautions when handling this compound.

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